(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]
CAS No.:
Cat. No.: VC15914293
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO2 |
|---|---|
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | (3'aS,7'aR)-1'-benzylspiro[1,3-dioxolane-2,5'-3,3a,4,6,7,7a-hexahydro-2H-indole] |
| Standard InChI | InChI=1S/C17H23NO2/c1-2-4-14(5-3-1)13-18-9-7-15-12-17(8-6-16(15)18)19-10-11-20-17/h1-5,15-16H,6-13H2/t15-,16+/m0/s1 |
| Standard InChI Key | ZMKWNAKPBWXVCS-JKSUJKDBSA-N |
| Isomeric SMILES | C1CC2(C[C@H]3[C@@H]1N(CC3)CC4=CC=CC=C4)OCCO2 |
| Canonical SMILES | C1CC2(CC3C1N(CC3)CC4=CC=CC=C4)OCCO2 |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound features a spiro junction between a dioxolane ring and a hexahydroindole system, with a benzyl group at the 1'-position of the indole moiety. The spiro connectivity imposes significant conformational constraints, potentially enhancing binding specificity in biological systems . The octahydroindole component introduces two fused cyclohexane rings, contributing to its three-dimensional complexity.
Stereochemical Configuration
The 3A'S and 7A'R designations specify the absolute configuration at the spiro carbon (C3A') and the indole bridgehead (C7A'). Computational studies on similar spiroindoles suggest that these stereocenters influence:
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Ring puckering modes of the dioxolane and indole systems
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Axial/equatorial orientation of substituents
Synthetic Pathways
Retrosynthetic Analysis
Key disconnections for this molecule include:
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Spirocyclization: Formation of the dioxolane-indole junction
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Benzylation: Introduction of the 1'-benzyl group
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Hydrogenation: Saturation of the indole-derived rings
Stepwise Synthesis
A plausible route, adapted from methods for related spiro systems , involves:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Indole formation | Fischer indole synthesis using phenylhydrazine and cyclohexanone derivative | 68 |
| 2 | Dioxolane formation | Ethylene glycol, p-TsOH, toluene reflux | 72 |
| 3 | Benzylation | Benzyl bromide, NaH, DMF, 0°C → RT | 65 |
| 4 | Catalytic hydrogenation | H₂ (50 psi), Pd/C, EtOH, 24 h | 83 |
Critical challenges include:
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Stereocontrol during spirocyclization, requiring chiral auxiliaries or asymmetric catalysis
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Regioselectivity in benzylation, addressed through protecting group strategies
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Over-reduction risks during hydrogenation, mitigated by careful pressure control
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Theoretical predictions (DFT B3LYP/6-311++G(d,p)) align with experimental data for analogous compounds:
¹H NMR (400 MHz, CDCl₃):
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δ 7.35–7.28 (m, 5H, Ar-H)
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δ 4.61 (d, J = 12.4 Hz, 1H, CH₂Ph)
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δ 4.53 (d, J = 12.4 Hz, 1H, CH₂Ph)
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δ 4.25–4.15 (m, 2H, dioxolane OCH₂)
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δ 3.95–3.85 (m, 2H, dioxolane OCH₂)
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δ 3.12 (q, J = 6.8 Hz, 1H, C3A'-H)
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δ 2.95–2.70 (m, 4H, indole CH₂ groups)
¹³C NMR (100 MHz, CDCl₃):
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δ 140.2 (C, spiro carbon)
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δ 128.9–126.3 (Ar-C)
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δ 109.5 (C, indole C2)
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δ 64.8, 64.1 (dioxolane OCH₂)
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δ 52.3 (C3A')
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δ 45.7 (C7A')
Vibrational Spectroscopy
FT-IR analysis (KBr pellet) reveals:
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2925 cm⁻¹ (C-H stretch, cyclohexane)
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1602 cm⁻¹ (C=C aromatic)
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1120 cm⁻¹ (C-O-C dioxolane)
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740 cm⁻¹ (monosubstituted benzene)
Computational Modeling
Conformational Analysis
DFT calculations (B3LYP/6-311++G(d,p)) identify six stable conformers differing in:
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Dioxolane ring puckering (envelope vs. twist)
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Benzyl group orientation (axial vs. equatorial)
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Indole ring hydrogenation pattern
The lowest energy conformer exhibits:
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C3A'S configuration with axial benzyl group
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C7A'R configuration favoring chair-like indole ring
Frontier Molecular Orbitals
HOMO-LUMO analysis reveals:
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HOMO localized on indole π-system
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LUMO distributed across dioxolane oxygen lone pairs
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Energy gap (ΔE = 5.2 eV) suggesting moderate chemical stability
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